4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole is a complex organic compound that features a triazole ring substituted with a sulfonyl group and a brominated methoxy-methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole typically involves multiple steps:
Bromination: The starting material, 2-methoxy-4-methylbenzenesulfonyl chloride, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid.
Formation of Triazole Ring: The brominated intermediate is then reacted with hydrazine hydrate to form the triazole ring. This step often requires heating under reflux conditions.
Sulfonylation: Finally, the triazole derivative is sulfonylated using a sulfonyl chloride reagent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the triazole ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Formation of carbonyl derivatives.
Reduction Products: Reduced triazole derivatives.
Scientific Research Applications
4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride
- 4-methyl-2-methoxybenzenesulfonyl hydrazide
- 5-bromo-2-methoxy-4-methylbenzenesulfonamide
Uniqueness
4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole stands out due to its unique combination of a triazole ring and a brominated methoxy-methylbenzene moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
4-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O3S/c1-7-3-9(17-2)10(4-8(7)11)18(15,16)14-5-12-13-6-14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDVJYRVUXZWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2C=NN=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.